3,4-Dimethylcyclohexyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate
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Overview
Description
3,4-Dimethylcyclohexyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate is a synthetic compound that features a cyclohexyl ring substituted with two methyl groups and a butanoate moiety linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylcyclohexyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Cyclohexyl Ring Substitution: The cyclohexyl ring is substituted with methyl groups through Friedel-Crafts alkylation.
Coupling Reaction: The thiazole ring is then coupled with the cyclohexyl ring via a nucleophilic substitution reaction, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylcyclohexyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3,4-Dimethylcyclohexyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3,4-Dimethylcyclohexyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid: Shares the thiazole and butanoate moieties but lacks the cyclohexyl ring.
(2E)-4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}-2-butenoic acid: Contains a thiazole ring and oxo group but differs in the overall structure.
Uniqueness
3,4-Dimethylcyclohexyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate is unique due to the presence of both a cyclohexyl ring and a thiazole ring, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H22N2O3S |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
(3,4-dimethylcyclohexyl) 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate |
InChI |
InChI=1S/C15H22N2O3S/c1-10-3-4-12(9-11(10)2)20-14(19)6-5-13(18)17-15-16-7-8-21-15/h7-8,10-12H,3-6,9H2,1-2H3,(H,16,17,18) |
InChI Key |
QOTJCLZJYOZYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)OC(=O)CCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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